molecular formula C5H7N3O B12893542 3,5-Dimethyl-4-nitroso-1H-pyrazole CAS No. 1122-04-9

3,5-Dimethyl-4-nitroso-1H-pyrazole

Cat. No.: B12893542
CAS No.: 1122-04-9
M. Wt: 125.13 g/mol
InChI Key: YATNSGHJIRFYKI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitroso-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound, characterized by its nitroso group at the 4-position and methyl groups at the 3 and 5 positions, exhibits unique chemical properties that make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-nitroso-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with nitrosating agents. One common method includes the use of sodium nitrite in an acidic medium to introduce the nitroso group at the 4-position . The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using similar nitrosating agents. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-nitroso-1H-pyrazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dimethyl-4-nitroso-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-nitroso-1H-pyrazole involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-nitroso-1H-pyrazole is unique due to its nitroso group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1122-04-9

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3,5-dimethyl-4-nitroso-1H-pyrazole

InChI

InChI=1S/C5H7N3O/c1-3-5(8-9)4(2)7-6-3/h1-2H3,(H,6,7)

InChI Key

YATNSGHJIRFYKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)N=O

Origin of Product

United States

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